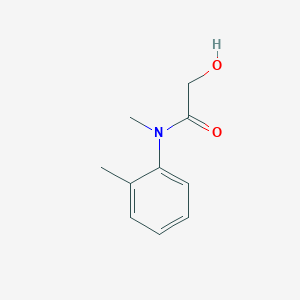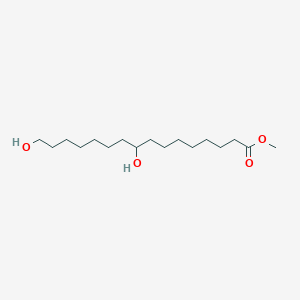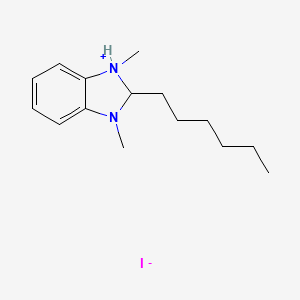![molecular formula C20H28NO5- B14446322 ({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene CAS No. 79335-18-5](/img/structure/B14446322.png)
({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene: is a complex organic compound with a unique structure that includes an ethylhexanoyl group, a norvalyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the ethylhexanoyl and norvalyl groups, followed by their attachment to the benzene ring through esterification or amidation reactions. Specific reaction conditions, such as temperature, pH, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethylhexanoyl or norvalyl groups are oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may involve the conversion of carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can occur at the benzene ring, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under conditions such as Friedel-Crafts alkylation or halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of ({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Properties
CAS No. |
79335-18-5 |
|---|---|
Molecular Formula |
C20H28NO5- |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(4R)-4-(2-ethylhexanoylamino)-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C20H29NO5/c1-3-5-11-16(4-2)19(24)21-17(12-13-18(22)23)20(25)26-14-15-9-7-6-8-10-15/h6-10,16-17H,3-5,11-14H2,1-2H3,(H,21,24)(H,22,23)/p-1/t16?,17-/m1/s1 |
InChI Key |
XPZOMFRGZUCFMX-ZYMOGRSISA-M |
Isomeric SMILES |
CCCCC(CC)C(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(CC)C(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
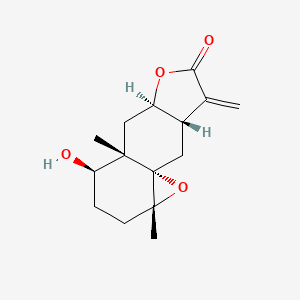
silane](/img/structure/B14446264.png)

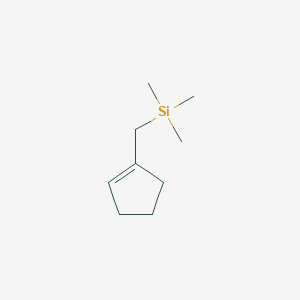
![[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)](/img/structure/B14446294.png)

![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)
